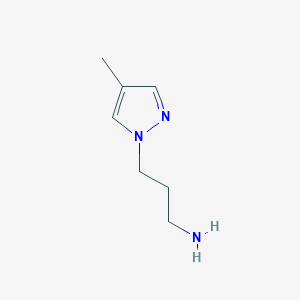

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

The exact mass of the compound 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHIOMAWWIRJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405827 |

Source

|

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956758-69-3 |

Source

|

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: A Key Intermediate for Drug Discovery

Introduction: The Significance of Pyrazole Moieties in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in the design of therapeutic agents across a wide range of disease areas, including inflammation, oncology, and infectious diseases.[2] The incorporation of an aminopropyl side chain at the N1 position of the pyrazole ring, as seen in 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, provides a versatile handle for further chemical modification, enabling the exploration of vast chemical space in the quest for novel drug candidates. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is most effectively achieved through a two-step reaction sequence. This pathway is strategically designed for its efficiency, scalability, and reliance on well-established chemical transformations. The overall process involves an initial aza-Michael addition reaction, followed by a catalytic reduction of a nitrile intermediate.

Caption: Overall synthesis workflow for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine.

Step 1: Aza-Michael Addition of 4-Methylpyrazole to Acrylonitrile

The initial step involves the conjugate addition of 4-methylpyrazole to acrylonitrile. This aza-Michael reaction is a highly effective method for the formation of a carbon-nitrogen bond at the N1 position of the pyrazole ring.[3]

Mechanism and Rationale:

The reaction proceeds via the deprotonation of the N-H proton of 4-methylpyrazole by a base, generating a pyrazolate anion. This nucleophilic anion then attacks the β-carbon of the electron-deficient acrylonitrile, followed by protonation to yield the desired product, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

The choice of a suitable base is crucial for the success of this reaction. While strong bases can be employed, milder catalysts such as cesium carbonate (Cs₂CO₃) have been shown to be highly effective in promoting the aza-Michael addition of azoles to α,β-unsaturated compounds.[4] The use of a catalyst like Cs₂CO₃ offers the advantage of milder reaction conditions and easier work-up procedures.[3][4]

Caption: Mechanism of the aza-Michael addition.

Step 2: Catalytic Reduction of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

The second and final step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a widely employed and highly efficient method for this transformation.[5][6]

Mechanism and Rationale:

Raney Nickel is a highly active hydrogenation catalyst due to its high surface area and the presence of adsorbed hydrogen.[5] The reduction of the nitrile involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate to ultimately yield the primary amine.[6] This method is favored for its high yields and relatively clean reaction profile. Alternative reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and borane complexes; however, Raney Nickel offers advantages in terms of ease of handling and work-up.[7][8]

Experimental Protocols

Materials and Instrumentation

| Reagent/Instrument | Supplier | Grade |

| 4-Methylpyrazole | Sigma-Aldrich | 98% |

| Acrylonitrile | Sigma-Aldrich | ≥99%, contains MEHQ as inhibitor |

| Cesium Carbonate | Sigma-Aldrich | 99.9% |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Raney® 2800 Nickel | Sigma-Aldrich | Slurry in water |

| Ethanol | Fisher Scientific | 200 proof, absolute |

| Anhydrous Sodium Sulfate | VWR | ACS Grade |

| Diethyl Ether | VWR | ACS Grade |

| Hydrochloric Acid | VWR | ACS Grade |

| Sodium Hydroxide | VWR | ACS Grade |

| NMR Spectrometer | Bruker | 400 MHz |

| FT-IR Spectrometer | PerkinElmer | Spectrum Two |

| Mass Spectrometer | Agilent | GC-MS |

Protocol 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (8.21 g, 100 mmol) and acetonitrile (100 mL).

-

Addition of Reagents: To the stirring solution, add cesium carbonate (3.26 g, 10 mmol) followed by the dropwise addition of acrylonitrile (6.6 mL, 100 mmol) over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (10% to 50%). Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile as a colorless to pale yellow oil.

Protocol 2: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

-

Catalyst Preparation: Carefully decant the water from the Raney Nickel slurry and wash the catalyst with three portions of ethanol (20 mL each).

-

Reaction Setup: In a 500 mL hydrogenation vessel, dissolve 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (13.5 g, 90 mmol) in ethanol (150 mL). Add the washed Raney Nickel (approximately 1.5 g, wet weight) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (50 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine as an oil. The crude product can be further purified by vacuum distillation if necessary.

Characterization Data

| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | IR (neat) ν (cm-1) | MS (EI) m/z |

| 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile | 7.42 (s, 1H), 7.35 (s, 1H), 4.30 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H), 2.05 (s, 3H) | 139.8, 129.5, 118.2, 117.5, 48.1, 19.3, 8.9 | 2920, 2250 (C≡N), 1510 | 135.09 (M+) |

| 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | 7.38 (s, 1H), 7.31 (s, 1H), 4.08 (t, J=7.0 Hz, 2H), 2.75 (t, J=7.0 Hz, 2H), 2.03 (s, 3H), 1.85 (quint, J=7.0 Hz, 2H), 1.35 (br s, 2H, NH₂) | 138.9, 129.1, 117.8, 49.5, 40.1, 33.2, 8.8 | 3350 (N-H), 2930, 1512 | 139.13 (M+) |

Safety and Handling Considerations

Acrylonitrile:

-

Hazards: Acrylonitrile is a flammable, toxic, and carcinogenic substance.[9] It is harmful if inhaled, swallowed, or absorbed through the skin. Vapors can form explosive mixtures with air.[9]

-

Precautions: Work in a well-ventilated fume hood is mandatory.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), splash-proof goggles, and a lab coat.[11] Avoid all sources of ignition.

Raney Nickel:

-

Hazards: Raney Nickel is pyrophoric and can ignite spontaneously in air when dry.[5] It is also a flammable solid and a suspected carcinogen.

-

Precautions: Always handle Raney Nickel as a slurry in water or a suitable solvent.[5] Never allow it to dry completely. After the reaction, the catalyst should be quenched by slowly adding it to a large volume of water.

General Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Standard laboratory safety procedures should be followed at all times.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a key building block for the synthesis of novel pharmaceutical agents. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery programs. The versatility of the pyrazole scaffold, combined with the reactivity of the primary amine, ensures that this compound will continue to be of significant interest in the field of medicinal chemistry.

References

- G. A. Molander, and L. S. M. South, In Comprehensive Organic Synthesis II, 2nd ed.; P. A. Wender, Ed.; Elsevier: Amsterdam, 2014; Vol. 4, pp 567-684.

-

Current status of pyrazole and its biological activities. PMC. [Link][1]

-

1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. [Link]

-

Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Publishing. [Link][3][4]

-

Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link][5]

-

Acrylonitrile. INEOS Group. [Link]

-

ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link][12]

-

Nitrile to Amine – Common Conditions. Organic Chemistry Data. [Link][6]

-

Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link][8]

-

What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. ChemSafetyPRO. [Link][11]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link][2]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ineos.com [ineos.com]

- 10. nj.gov [nj.gov]

- 11. qatransport.com [qatransport.com]

- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]

physicochemical properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Introduction: Unveiling a Scaffold of Interest

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a small molecule featuring a substituted pyrazole ring linked to a flexible propyl-amine chain. The pyrazole motif is a well-established pharmacophore, present in a multitude of biologically active compounds, from anti-inflammatory agents to neuroprotective molecules.[1] The presence of both a hydrogen-bond-accepting pyrazole ring and a basic, hydrogen-bond-donating primary amine group imparts a distinct physicochemical profile that is critical to its behavior in biological systems.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, instead focusing on the causality behind these properties, the robust methodologies for their experimental determination, and their direct implications for drug discovery and development. Understanding this profile is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, guiding formulation strategies, and ultimately, unlocking its therapeutic potential.

Core Physicochemical Profile

A molecule's identity and behavior are fundamentally defined by its structure and resulting physicochemical characteristics. The following table summarizes the key properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. Where direct experimental data is not publicly available, values are predicted using industry-standard computational models and inferences from structurally similar analogs.

| Property | Value (Predicted/Calculated) | Implication in Drug Development |

| Chemical Structure |  | Features a basic primary amine for salt formation and a substituted pyrazole ring. |

| Molecular Formula | C₈H₁₅N₃ | --- |

| Molecular Weight | 153.22 g/mol | Adheres to Lipinski's Rule of Five for molecular size. |

| pKa (strongest basic) | ~9.8 ± 0.5 | The primary amine will be protonated at physiological pH, enhancing aqueous solubility. |

| logP | ~1.2 ± 0.4 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for membrane permeability. |

| Aqueous Solubility | pH-dependent | Expected to have low intrinsic solubility but significantly higher solubility in acidic conditions due to salt formation. |

Detailed Analysis of Key Physicochemical Parameters

Ionization State and Acid-Base Properties (pKa)

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters, as it dictates a molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with biological targets.

Causality and Insights: 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine possesses two potential basic centers: the primary aliphatic amine and the pyrazole ring.

-

Primary Amine: This group is the dominant basic center. Aliphatic amines typically exhibit pKa values in the range of 9 to 10. At physiological pH (~7.4), this amine will be almost entirely protonated (>99%), existing as an ammonium cation. This positive charge is crucial for enhancing aqueous solubility.

-

Pyrazole Ring: The pyrazole ring itself is a very weak base (pKa of the conjugate acid is ~2.5). Therefore, it will remain uncharged under physiological conditions and does not significantly contribute to the overall basicity of the molecule in a relevant pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration remains the gold standard for pKa measurement due to its high precision and accuracy.[2] The method relies on monitoring pH changes as a titrant (e.g., HCl) is added to a solution of the compound.

Step-by-Step Methodology:

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (typically 0.01 M).

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl). A high-precision pH electrode monitors the pH of the solution after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the amine is protonated.[3]

Trustworthiness: The protocol's validity is ensured by calibrating the pH meter with at least two standard buffers before the experiment. A blank titration (without the compound) is also performed to correct for the solvent's own acid/base properties.[2]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability (logP)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the octanol-water partition coefficient (P), or its logarithmic form, logP.[4] This parameter is a cornerstone of drug design, providing a crucial estimate of a compound's ability to cross biological membranes, its potential for metabolic breakdown, and its adherence to empirical guidelines like Lipinski's "Rule of Five".[5]

Causality and Insights: The predicted logP of ~1.2 suggests that 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine strikes a favorable balance.

-

A logP value in the range of 1-3 is often considered optimal for passive diffusion across cell membranes.

-

The value is low enough to suggest that the compound will maintain sufficient aqueous solubility for formulation and distribution, yet high enough to facilitate partitioning into lipid bilayers. The methyl group on the pyrazole ring slightly increases lipophilicity compared to an unsubstituted analog.

Experimental Protocol: The Shake-Flask Method for logP Determination The shake-flask method is a direct and reliable technique for measuring logP.[6] It involves partitioning the compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated by mixing them vigorously and allowing them to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with a known volume of the other pre-saturated phase in a separation funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[6]

Trustworthiness: The reliability of this method depends on achieving true equilibrium and accurately measuring concentrations. Using pre-saturated solvents is critical to prevent volume changes during the experiment. The concentration analysis should be performed with a validated analytical method.

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper in drug development. A compound must dissolve to be absorbed.[8] For ionizable molecules like 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, solubility is not a single value but a function of pH.

Causality and Insights:

-

Intrinsic Solubility (S₀): This refers to the solubility of the uncharged, free base form of the molecule. Given the logP value, the intrinsic solubility is expected to be low to moderate.

-

pH-Dependent Solubility: Due to the basic amine (pKa ~9.8), the compound's solubility will dramatically increase in acidic environments (pH < 8). The protonated form creates a highly polar cation, which interacts favorably with water, leading to the formation of a soluble salt. This is a key advantage for oral drug delivery, as the compound will readily dissolve in the acidic environment of the stomach.

Experimental Protocol: Thermodynamic Solubility Measurement This method, often called the shake-flask solubility method, determines the equilibrium solubility of a compound and is considered the most accurate approach.[9]

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution.

-

Separation: The resulting saturated solutions are filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method like HPLC-UV.

-

Data Analysis: The solubility is reported in units such as mg/mL or µM for each pH value.

Trustworthiness: The key to this protocol's validity is ensuring that equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing. The presence of undissolved solid at the end of the experiment is also essential.

Caption: Workflow for thermodynamic aqueous solubility measurement.

References

-

Gotsko, M. D., Saliy, I. V., Vashchenko, A. V., & Trofimov, B. A. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

-

Trofimov, B. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

-

Tarikoğullari Doğan, A. H., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS. Retrieved January 23, 2026, from [Link]

-

Al-Sanea, M. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3358. [Link]

-

Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

van der Sman, R. G. M. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Wen, H., & Morris, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Earl, M. R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1187-1190. [Link]

-

Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC - NIH. [Link]

-

Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25-65. [Link]

-

LibreTexts Chemistry. (2023). 2.8: pH measurement and determination of pKa value. LibreTexts. [Link]

-

Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central. [Link]

-

Barker, J. L., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules, 27(19), 6667. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

PubChem. (n.d.). N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-1-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. enamine.net [enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Senior Application Scientist's Foreword: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific derivative, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, a molecule of significant interest for its potential applications in drug discovery. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel entity, this document provides a comprehensive theoretical framework for its synthesis, characterization, and exploration of its therapeutic promise. The methodologies and insights presented herein are grounded in established chemical principles and data from structurally related compounds, offering a robust starting point for researchers.

Molecular Overview and Physicochemical Properties

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine features a 4-methylpyrazole ring linked via a propyl chain to a primary amine. This structural arrangement offers a unique combination of a heterocyclic, aromatic system with a flexible basic side chain, making it an attractive candidate for probing biological targets.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.20 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Estimated >200 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

| pKa (amine) | Estimated 9.5 - 10.5 |

Proposed Synthesis Pathway

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can be logically approached through a two-step process starting from 4-methylpyrazole and acrylonitrile, followed by reduction. This pathway is selected for its high-yield potential and the use of readily available starting materials.

Sources

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a functionalized heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole ring linked to a flexible aminopropyl chain, offers a versatile scaffold for creating diverse molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous clinically approved drugs, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, with a primary focus on its molecular weight and related physicochemical characteristics.

Core Compound Profile

The foundational step in any research or development endeavor involving a chemical entity is to establish its fundamental molecular and physical properties. These identifiers are critical for accurate experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C7H13N3 | PubChemLite[2] |

| Molecular Weight | 139.11 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 139.11095 Da | PubChemLite[2] |

| IUPAC Name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | PubChemLite[2] |

| SMILES | CC1=CN(N=C1)CCCN | PubChemLite[2] |

| InChIKey | SRHIOMAWWIRJCB-UHFFFAOYSA-N | PubChemLite[2] |

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-containing amines often involves established methodologies such as reductive amination or nucleophilic substitution. These N-heterocyclic amines are crucial precursors for a wide array of active pharmaceutical ingredients and bioactive molecules.[3] A plausible and efficient synthetic approach for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is outlined below.

Proposed Synthesis: N-Alkylation of 4-Methylpyrazole

A common and direct method for synthesizing N-substituted pyrazoles is the alkylation of the pyrazole ring with a suitable alkyl halide. In this case, 4-methylpyrazole is reacted with a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine or its protected form) in the presence of a base.

Causality of Experimental Choices:

-

Starting Materials: 4-methylpyrazole provides the core heterocyclic structure. A protected amine on the propyl halide (e.g., using a Boc group) is often preferred to prevent self-condensation or other side reactions involving the amine's nucleophilicity.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole N-H, rendering the nitrogen nucleophilic for the subsequent attack on the alkyl halide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for dissolving the reagents and facilitating the SN2 reaction.

-

Deprotection: If a protected amine is used, a final deprotection step (e.g., using trifluoroacetic acid for a Boc group) is necessary to yield the final primary amine.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in the late 19th century, its derivatives have since been the subject of extensive research, revealing a remarkable breadth of pharmacological activities. This has led to the development of several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The structural versatility of the pyrazole nucleus allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the major biological activities of pyrazole derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The anticancer potential of pyrazole derivatives is one of the most extensively studied areas, with numerous compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] Key kinase targets for pyrazole-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[2] Pyrazole derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its activity.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR by pyrazole compounds can stifle tumor growth by cutting off its blood supply.[3]

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Pyrazole-based inhibitors can induce cell cycle arrest by targeting specific CDKs.[2]

-

Bcr-Abl: A fusion protein with constitutively active tyrosine kinase activity, which is the underlying cause of chronic myeloid leukemia (CML). Pyrazole-containing compounds like asciminib and rebastinib are effective Bcr-Abl inhibitors.[4]

Beyond kinase inhibition, some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization . This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis (programmed cell death).

Featured Anticancer Pyrazole Derivatives and their IC50 Values

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-benzoxazine hybrid 22 | MCF7 (Breast) | 2.82 | [2] |

| Pyrazole-benzoxazine hybrid 23 | A549 (Lung) | 6.28 | [2] |

| Pyrazolo[3,4-d]pyrimidine 24 | A549 (Lung) | 8.21 | [2] |

| Pyrazolo[3,4-d]pyrimidine 24 | HCT116 (Colorectal) | 19.56 | [2] |

| Pyrazole carbohydrazide 4 | MDA-MB-231 (Breast) | 6.36 | [5] |

| Pyrazole acetohydrazide 5 | MDA-MB-231 (Breast) | 5.90 | [5] |

| Pyrazole acetohydrazide 4 | A2780 (Ovarian) | 8.57 | [5] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2 (Liver) | 13.14 | [6] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | MCF-7 (Breast) | 8.03 | [6] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 10 | MCF-7 (Breast) | 15.38 | [6] |

| Pyrazole compound L2 | CFPAC-1 (Pancreatic) | 61.7 | [7] |

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for the MTT-based cell viability assay.

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

This assay determines the ability of a pyrazole derivative to inhibit the activity of a specific kinase. The principle often involves measuring the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Step-by-Step Protocol:

-

Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the pyrazole derivative at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).[8]

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays like ADP-Glo™.[8][9]

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.

This assay measures the effect of pyrazole derivatives on the polymerization of tubulin into microtubules. The polymerization process can be monitored by the increase in turbidity (optical density) of the solution.

Step-by-Step Protocol:

-

Reagent Preparation: On ice, thaw purified tubulin, GTP, and a polymerization buffer.

-

Reaction Mixture: In a cold microplate, prepare the reaction mixture containing tubulin, GTP, and the pyrazole derivative at different concentrations in the polymerization buffer.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to a control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives, most notably Celecoxib, have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] There are two main isoforms of COX:

-

COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the stomach lining and maintaining platelet function.[12]

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation.[14]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[12][15] Pyrazole derivatives like Celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastric issues.[10][15] Celecoxib is approximately 30 times more potent at inhibiting COX-2 than COX-1.[10]

The Cyclooxygenase (COX) Pathway and the Action of Pyrazole Derivatives.

Caption: The Cyclooxygenase (COX) Pathway and the Action of Pyrazole Derivatives.

Experimental Protocol for Evaluating Anti-inflammatory Activity

This is a classic and widely used model to screen for acute anti-inflammatory activity. Carrageenan, a polysaccharide, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling).

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the pyrazole derivative (test compound), a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib), or the vehicle (control) orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Strategies to Inhibit Microbial Growth

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Inhibition of Cell Wall Synthesis: Some pyrazoles interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis.[16][17]

-

Disruption of DNA and Protein Synthesis: Certain derivatives can inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Others may interfere with ribosomal function, halting protein synthesis.

-

Inhibition of Ergosterol Biosynthesis: In fungi, some pyrazole compounds inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Featured Antimicrobial Pyrazole Derivatives and their MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 158 | S. aureus | 3.125 | [18] |

| Pyrazole derivative 159 | B. subtilis | 1.6125 | [18] |

| Pyrazole derivative 160 | E. coli | 1.6125 | [18] |

| Pyrazole derivative 161 | P. aeruginosa | 1.6125 | [18] |

Experimental Protocol for Evaluating Antimicrobial Activity

This method is a quantitative assay to determine the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Anticonvulsant Activity: Calming Neuronal Storms

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promise as anticonvulsant agents.

Mechanism of Action: Enhancing GABAergic Inhibition

A primary mechanism for the anticonvulsant activity of some pyrazole derivatives is the modulation of the GABAergic system.[19] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system.[20] By enhancing GABAergic transmission, these compounds can reduce neuronal excitability and suppress seizure activity. This can be achieved through:

-

Positive Allosteric Modulation of GABA-A Receptors: Some pyrazoles bind to a site on the GABA-A receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA and enhancing the influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[21][22]

GABAergic Synapse and the Action of Pyrazole Derivatives.

Caption: GABAergic Synapse and the Action of Pyrazole Derivatives.

Experimental Protocol for Evaluating Anticonvulsant Activity

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Step-by-Step Protocol:

-

Animal Preparation: Use male Swiss albino mice (20-25g).

-

Drug Administration: Administer the pyrazole derivative, a standard anticonvulsant drug (e.g., Phenytoin), or the vehicle to different groups of mice.

-

Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered a positive anticonvulsant effect.

-

Data Analysis: Calculate the percentage of protection in each group. Determine the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.

V. Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with several reliable methods available.

Knorr Pyrazole Synthesis

This is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Reaction Scheme: 1,3-Dicarbonyl Compound + Hydrazine Derivative → Pyrazole

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (such as an alkyne or an alkene) to form the pyrazole ring.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its diverse biological activities, coupled with the well-established synthetic methodologies for its derivatization, ensure that it will remain a "privileged" structure in the quest for novel therapeutics. The ongoing research into the mechanisms of action of pyrazole derivatives and the development of more sophisticated screening assays will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

-

COX Inhibitors. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5087. Retrieved from [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals, 14(8), 799. Retrieved from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Scientific Reports, 12(1), 12345. Retrieved from [Link]

-

Characterization of GABA Receptors. (2012). Current Protocols in Pharmacology, Chapter 1: Unit1.11. Retrieved from [Link]

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2007). Organic Process Research & Development, 11(4), 740-742. Retrieved from [Link]

-

New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. (2023). CNS Drugs, 37(5), 397-415. Retrieved from [Link]

-

13.2A: Inhibiting Cell Wall Synthesis. (2021). In Biology LibreTexts. Retrieved from [Link]

-

IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. (2001). European Journal of Pharmacology, 427(2), 113-118. Retrieved from [Link]

-

“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (2021). Journal of Medicinal Chemistry, 64(1), 679-695. Retrieved from [Link]

-

GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2023). Journal of Student Research. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. Retrieved from [Link]

-

Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes. Retrieved from [Link]

-

GABA A Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved from [Link]

-

Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2022). Journal of Medicinal Chemistry, 65(1), 10-31. Retrieved from [Link]

-

In vitro kinase assay and inhibition assay. (2017). Bio-protocol, 7(16), e2494. Retrieved from [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2017). Methods in Molecular Biology, 1547, 1-13. Retrieved from [Link]

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (2007). Rasayan Journal of Chemistry, 1(1), 1-5. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK pathways in breast cancer. (2023). Frontiers in Chemistry, 11, 1245432. Retrieved from [Link]

-

GABAergic mechanisms in epilepsy. (2001). Epilepsia, 42 Suppl 3, 8-12. Retrieved from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances, 12(52), 33735-33748. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). The Open Biology Journal, 7, 1-9. Retrieved from [Link]

-

Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022). Cleveland Clinic. Retrieved from [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). Medicosis Perfectionalis. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry, 8, 603. Retrieved from [Link]

-

Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2019). Pain and Therapy, 8(1), 5-17. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(13), 11043-11054. Retrieved from [Link]

-

Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (2015). Frontiers in Molecular Neuroscience, 8, 45. Retrieved from [Link]

-

A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (2017). MedChemComm, 8(3), 474-491. Retrieved from [Link]

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2007). Organic Process Research & Development, 11(4), 740-742. Retrieved from [Link]

-

In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11520. Retrieved from [Link]

-

New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. (2023). CNS Drugs, 37(6), 497-516. Retrieved from [Link]

-

Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. (2017). Ninja Nerd Science. Retrieved from [Link]

-

IC50 values of the promising derivatives against the MCF-7 cell line. (2020). Journal of the Iranian Chemical Society, 17(10), 2535-2545. Retrieved from [Link]

-

Rimonabant. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

-

Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2021). Molecules, 26(11), 3169. Retrieved from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [protocols.io]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. microbenotes.com [microbenotes.com]

- 18. Lab Protocols - stephen j. decamp [stephenjdecamp.com]

- 19. defeatingepilepsy.org [defeatingepilepsy.org]

- 20. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have led to its incorporation into a multitude of clinically successful drugs.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental workflows for their discovery and validation, and future perspectives in the field. We will explore the application of pyrazole derivatives in oncology, inflammation, cardiovascular disease, and beyond, offering insights for the rational design of next-generation therapeutics.

The Pyrazole Core: Physicochemical Properties and Role in Drug Design

The versatility of the pyrazole moiety stems from its distinct electronic and structural features. The presence of two nitrogen atoms imparts a unique charge distribution, influencing its pKa (around 2.5), which is less basic than its isomer, imidazole. This property, along with its ability to engage in hydrogen bonding and π-π stacking interactions, allows for high-affinity binding to a diverse range of biological targets.[1]

In drug design, the pyrazole ring is often employed as a bioisosteric replacement for a phenyl group to enhance potency and improve physicochemical properties such as solubility and metabolic stability.[1] Its lower lipophilicity compared to a benzene ring can lead to more favorable pharmacokinetic profiles.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's selectivity and potency, a critical aspect of modern drug discovery.

Key Therapeutic Targets of Pyrazole Compounds

The broad applicability of the pyrazole scaffold is evident in the wide array of protein families it has been shown to target. This section will explore some of the most significant therapeutic targets, categorized by their biological function.

Protein Kinases: Modulating Cellular Signaling in Oncology and Inflammation

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. Pyrazole-containing compounds have proven to be highly effective kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[1] Constitutive activation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.[3]

-

Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[4][5][6][7][8] It effectively reduces cytokine levels and splenomegaly in patients.[5][6]

Caption: JAK-STAT signaling and Ruxolitinib's inhibitory action.

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9]

-

Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, axitinib is used in the treatment of advanced renal cell carcinoma.

-

Mechanism of Action: Axitinib competitively inhibits the ATP binding site of VEGFRs, blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. This leads to the inhibition of tumor angiogenesis and a reduction in tumor growth.

-

-

Crizotinib (Xalkori®): An inhibitor of ALK, ROS1, and c-Met tyrosine kinases, crizotinib is a frontline treatment for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.

-

Mechanism of Action: Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and downstream signaling, which ultimately leads to the apoptosis of cancer cells dependent on these pathways.

-

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer.

-

Palbociclib (Ibrance®): A selective inhibitor of CDK4 and CDK6, palbociclib is used in combination with endocrine therapy for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

-

Mechanism of Action: By inhibiting CDK4 and CDK6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.

-

G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive drug targets.

-

Rimonabant (Acomplia® - withdrawn): A selective cannabinoid receptor 1 (CB1) antagonist, rimonabant was initially approved for the treatment of obesity.

-

Mechanism of Action: Rimonabant blocks the binding of endogenous cannabinoids to the CB1 receptor, which is involved in appetite regulation and energy metabolism. Its withdrawal from the market was due to an increased risk of psychiatric side effects.

-

Enzymes: Targeting Key Pathological Processes

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10]

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor, celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[11]

-

Mechanism of Action: By selectively inhibiting COX-2 over COX-1, celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Caption: The COX-2 pathway and its inhibition by Celecoxib.

-

Sildenafil (Viagra®): A potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), sildenafil is used to treat erectile dysfunction and pulmonary arterial hypertension.

-

Mechanism of Action: Sildenafil inhibits the degradation of cyclic guanosine monophosphate (cGMP) by PDE5 in the corpus cavernosum and pulmonary vasculature. Increased cGMP levels lead to smooth muscle relaxation and vasodilation.

-

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for pyrazole compounds involve a multi-step process that combines computational and experimental approaches.

Target Identification

-

High-Throughput Screening (HTS): Large libraries of pyrazole derivatives are screened against panels of purified proteins or in cell-based assays to identify initial "hits" with desired biological activity.

-

Computational Approaches: Molecular docking and virtual screening can be used to predict the binding of pyrazole compounds to the active sites of potential targets.[12] Network pharmacology can help identify potential molecular targets in specific diseases like lung cancer.[12]

Target Validation and Compound Characterization

Once a potential target is identified, a series of in vitro and in vivo experiments are conducted to validate the target and characterize the lead compounds.

These assays use purified proteins to directly measure the interaction between the pyrazole compound and its target.

-

Kinase Inhibition Assays (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescence-based signal is inversely correlated with the inhibitory activity of the compound.[9][13][14]

-

Kinase Reaction:

-

In a 384-well plate, combine the kinase, substrate, ATP, and the pyrazole test compound at various concentrations.

-

Incubate at room temperature for the desired time (e.g., 1 hour).[14]

-

-

ATP Depletion:

-

ADP to ATP Conversion and Detection:

-

Data Acquisition:

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

-

-

Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of a compound for a receptor. They involve the use of a radiolabeled ligand that specifically binds to the target receptor.[15][16]

-

Incubation:

-

In a 96-well plate, incubate cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled pyrazole test compound.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

-

Washing:

-

Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

-

Caption: Workflow for a radioligand competition binding assay.

-

Enzymatic Assays (e.g., COX Activity Assay): These assays measure the catalytic activity of an enzyme in the presence and absence of an inhibitor. For COX-2, this can be done by measuring the production of prostaglandins.[10][17]

These assays are performed using whole cells to assess the effect of the pyrazole compound on cellular processes.

-

Cytotoxicity Assays (e.g., MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19] Viable cells with active metabolism convert MTT into a purple formazan product.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 72 hours).[18]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance at 492 nm or 590 nm using a microplate reader.[18] The absorbance is directly proportional to the number of viable cells.

-

-

Western Blotting: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of target proteins and downstream signaling molecules, providing mechanistic insights into the action of the pyrazole compound.[20]

Animal models of disease (e.g., tumor xenografts in mice) are used to evaluate the efficacy, pharmacokinetics, and toxicity of lead pyrazole compounds in a living organism.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected pyrazole-containing drugs against their primary targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target(s) | IC50/Ki (nM) | Disease Indication |

| Ruxolitinib | JAK1, JAK2 | IC50: 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK, c-Met | IC50: ~20, ~8 | Non-Small Cell Lung Cancer |

| Axitinib | VEGFR-1, -2, -3 | IC50: 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma |

| Palbociclib | CDK4, CDK6 | IC50: 11, 15 | Breast Cancer |

| Afuresertib | Akt1 | Ki: 0.08 | Various Cancers (in clinical trials) |

Data compiled from multiple sources.[1][4][5][7]

Table 2: Inhibitory Activity of Other Pyrazole-Based Drugs

| Compound | Target | IC50/Ki (nM) | Disease Indication |

| Celecoxib | COX-2 | IC50: 40 | Arthritis, Pain |

| Sildenafil | PDE5 | IC50: 3.9 | Erectile Dysfunction, PAH |

| Rimonabant | CB1 Receptor | Ki: 1.8 | Obesity (withdrawn) |

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The development of more selective and potent pyrazole-based inhibitors for novel targets is an ongoing effort. Future research will likely focus on:

-

Targeting Undruggable Proteins: Utilizing the unique properties of the pyrazole ring to design inhibitors for challenging targets.

-

Combination Therapies: Exploring the synergistic effects of pyrazole-containing drugs with other therapeutic agents.

-

Personalized Medicine: Developing pyrazole-based diagnostics and therapeutics tailored to the genetic makeup of individual patients.

References

-

Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(11), 1285-1305. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 363(12), 1117-1127. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-264. [Link]

-

Luo, Y., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(18), 5559. [Link]

-

Quintas-Cardama, A., et al. (2011). Ruxolitinib (INCB018424), a potent and selective Janus kinase 1/2 inhibitor in myelofibrosis. The New England Journal of Medicine, 364(14), 1317-1326. [Link]

-

Ijserman, A. P., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Omega, 2(10), 6858-6867. [Link]

-

Assay Biotechnology Company, Inc. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-917. [Link]

-

Becker, F., et al. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(6), 540-547. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Tefferi, A. (2013). Ruxolitinib for the Treatment of Essential Thrombocythemia. Expert Review of Hematology, 6(5), 489-495. [Link]

-

Rapisarda, A., & Melillo, G. (2012). Role of the VEGF/VEGFR Axis in Cancer Biology and Therapy. Advances in Cancer Research, 114, 237-267. [Link]

-

Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 842-847. [Link]

-

Andersen, K. B., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(18), 6691. [Link]

-

RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. [Link]

-

Wybren, M., & Brown, K. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1114-1115. [Link]

-

El-Sayed, M. A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 691. [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. [Link]

-